2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester 2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester 2-(2-Cyclopropylmethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane

Brand Name: Vulcanchem
CAS No.: 1185836-97-8
VCID: VC2838160
InChI: InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-9-12(18)7-8-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CC3
Molecular Formula: C16H22BFO3
Molecular Weight: 292.2 g/mol

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester

CAS No.: 1185836-97-8

Cat. No.: VC2838160

Molecular Formula: C16H22BFO3

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester - 1185836-97-8

Specification

CAS No. 1185836-97-8
Molecular Formula C16H22BFO3
Molecular Weight 292.2 g/mol
IUPAC Name 2-[2-(cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-9-12(18)7-8-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Standard InChI Key NHLRLZUBOLMQLU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CC3

Introduction

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound features a cyclopropylmethoxy group and a fluorophenyl moiety, contributing to its unique chemical properties and reactivity .

Synthesis and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester typically involves several steps, with reaction conditions such as temperature, solvent choice (commonly tetrahydrofuran or dichloromethane), and reaction time significantly affecting yield and purity. Optimization through varying these parameters is often necessary to achieve the desired product quality.

Applications in Organic Synthesis

This compound is pivotal in forming carbon-carbon bonds, particularly through Suzuki coupling reactions. The presence of the fluorine atom enhances electrophilicity, making it more reactive towards nucleophiles. It participates in several significant chemical reactions, including:

  • Suzuki Coupling Reactions: These are key methods for forming carbon-carbon bonds, often requiring palladium catalysts and specific reaction conditions.

  • Complex Formation with Diols: The compound's ability to form stable complexes with diols facilitates its role in various coupling reactions.

Applications Across Fields:

FieldApplication
PharmaceuticalsDevelopment of new drugs
AgrochemicalsSynthesis of pesticides and herbicides
Organic ChemistrySuzuki coupling reactions

Safety and Handling

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester is classified as an irritant. Proper handling and storage are essential to avoid exposure and ensure safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator